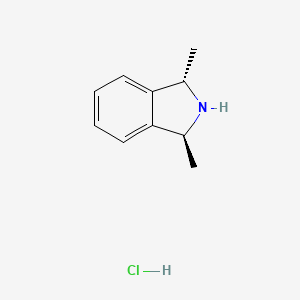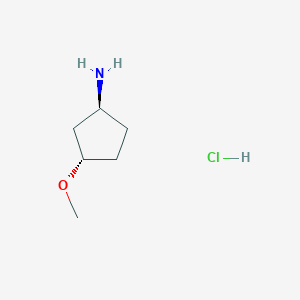
N-(4-methoxybenzyl)-2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the methoxy groups could influence its solubility, while the heterocyclic rings could affect its stability and reactivity .Aplicaciones Científicas De Investigación
Overview
The chemical compound N-(4-methoxybenzyl)-2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide has been mentioned in various scientific studies. However, direct research specifically focusing on this compound appears limited. To provide insight, I have retrieved information from studies involving compounds with structural similarities or shared functional groups, offering a perspective on the potential scientific applications and research contexts of your compound of interest.
Potential Receptor Interactions
Research indicates that compounds structurally similar to this compound may interact with specific receptors in the brain, such as the 5-HT(1A) receptors. These receptors are implicated in the pathophysiology and treatment of disorders like anxiety and depression, making them a target for drug development. For instance, one study explored a novel, selective, silent 5-HT(1A) antagonist, demonstrating its potential applications in treating anxiety and mood disorders, as well as its tolerability and dose-dependent occupancy in human brain studies (Rabiner et al., 2002).
Metabolic Pathway Insights
Further, research into compounds with methoxyphenyl components, akin to the compound , has shed light on their metabolism and disposition in the human body. This includes investigations into the metabolic pathways, identifying metabolites, and understanding the processes of absorption, distribution, metabolism, and excretion. Such studies are crucial for drug development, ensuring safety and efficacy (Kavanagh et al., 2012).
Imaging and Diagnostic Applications
Additionally, derivatives of methoxyphenyl compounds have been utilized in imaging studies, particularly in positron emission tomography (PET), to study receptors in the human brain. These compounds, when labeled appropriately, can serve as radioligands, aiding in the visualization and analysis of receptor distribution and density, and contributing to our understanding of various neurological and psychiatric conditions (Osman et al., 1996).
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-21(22(29)24-13-16-8-10-18(30-3)11-9-16)32-23(25-14)20-15(2)28(27-26-20)17-6-5-7-19(12-17)31-4/h5-12H,13H2,1-4H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFRJWCWFLGHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)C(=O)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)


![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2582594.png)
![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)
![3-[(4-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2582600.png)

![(Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2582602.png)
![2,3-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2582603.png)



